molecular formula C15H13N3OS B2958216 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile CAS No. 339278-40-9

2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile

Cat. No. B2958216
CAS RN: 339278-40-9
M. Wt: 283.35
InChI Key: RGMHBPKXMIESIM-GORDUTHDSA-N
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Description

“2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile” is a chemical compound with the molecular formula C15H13N3OS . It is a product available for purchase from various chemical suppliers .

Scientific Research Applications

Thermochemical Analysis

The thermochemical study of compounds similar to 2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile, such as the trans and cis forms of 4-(4-methoxystyryl)pyridine N-oxide, provides insights into their spectral characteristics and thermal decomposition processes. These compounds have shown that thermal decomposition begins with the cleavage of the bond between the pyridine and benzene rings, indicating potential applications in the design of thermally stable or responsive materials (Gubarev et al., 2017).

Fluorescence Properties

Research on 4′-Hydroxystyryldiazines, which share structural motifs with this compound, reveals that these compounds exhibit significant solvatochromic fluorescence sensitive to environmental and pH changes. This characteristic makes them potential candidates for probes in biological systems, highlighting their utility in developing fluorescent markers or sensors (Haroutounian & Katzenellenbogen, 1995).

Organic Synthesis Applications

The reaction of β-methoxyalkyl 2-pyridyl selenides with acetonitrile has been used in amidoseleniation of electron-rich alkenes, showcasing the reactivity and potential synthetic applications of compounds related to this compound in constructing complex organic frameworks (Toshimitsu et al., 1988).

Photoluminescence and Liquid-Crystalline Properties

Poly(pyridinium salt)s with organic counterions derived from aromatic diamines containing oxyethylene units, which bear resemblance to this compound, have been synthesized and characterized for their amphotropic liquid-crystalline and photoluminescence properties. These findings suggest potential applications in the fields of material science, particularly in developing new photoluminescent materials and liquid-crystalline polymers (Bhowmik et al., 2009).

Antimicrobial Activity

The synthesis and testing of new Pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine compounds, involving precursor molecules structurally related to this compound, have demonstrated good inhibitory effects against a variety of microorganisms. This suggests potential applications in developing novel antimicrobial agents (Younes, Mohamed, & Albayati, 2013).

properties

IUPAC Name

2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-14-6-3-12(4-7-14)2-5-13-8-10-17-15(18-13)20-11-9-16/h2-8,10H,11H2,1H3/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMHBPKXMIESIM-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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